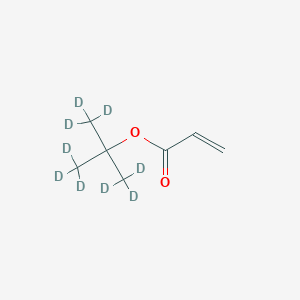
N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of azide-containing triazoles. These compounds are known for their versatility in chemical synthesis and their potential applications in various fields such as medicinal chemistry, materials science, and bioconjugation. The presence of the azide group makes this compound particularly useful in click chemistry, a powerful tool for creating complex molecules with high specificity and yield.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as click chemistry. The process begins with the preparation of the azide precursor, which is then reacted with an alkyne-containing compound under mild conditions to form the triazole ring. The reaction is highly efficient and can be carried out in various solvents, including water and organic solvents .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and high yield. The use of automated systems allows for precise control over the reaction parameters, minimizing the risk of side reactions and impurities .
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other functional groups through nucleophilic substitution.
Cycloaddition Reactions: The compound readily participates in click chemistry reactions, forming stable triazole rings.
Reduction Reactions: The azide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole rings.
Reducing Agents: Such as hydrogen gas or hydrazine, used to convert the azide group to an amine.
Solvents: Water, ethanol, and dimethyl sulfoxide (DMSO) are commonly used solvents for these reactions.
Major Products Formed:
Triazole Derivatives: Formed through cycloaddition reactions.
Amine Derivatives: Formed through reduction of the azide group.
Wissenschaftliche Forschungsanwendungen
N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential as a drug delivery agent and in the development of new therapeutic compounds.
Industry: Utilized in the production of advanced materials, such as hydrogels and nanomaterials, for various applications
Wirkmechanismus
The mechanism of action of N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide is primarily based on its ability to undergo click chemistry reactions. The azide group reacts with alkyne-containing molecules to form stable triazole rings, which can then interact with specific molecular targets. This property makes it a valuable tool for labeling and tracking biomolecules in biological systems. Additionally, the compound’s ability to form stable conjugates with various functional groups allows for targeted delivery of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
N-(3-azidopropyl)quinolin-8-amine: Another azide-containing compound used in similar applications.
4-(3-azidopropyl)-1-(4-nitrobenzoyl)piperazine: Used for bioorthogonal labeling and similar click chemistry reactions
Uniqueness: N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its high reactivity and specificity in click chemistry reactions. Its ability to form stable triazole rings under mild conditions makes it a preferred choice for various applications in chemistry, biology, and materials science. The compound’s versatility and efficiency in forming bioconjugates and advanced materials highlight its unique properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C6H9N7O |
|---|---|
Molekulargewicht |
195.18 g/mol |
IUPAC-Name |
N-(3-azidopropyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C6H9N7O/c7-12-9-3-1-2-8-6(14)5-4-10-13-11-5/h4H,1-3H2,(H,8,14)(H,10,11,13) |
InChI-Schlüssel |
HSQGTFDSBVZPKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NNN=C1C(=O)NCCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B12311109.png)






![3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione](/img/structure/B12311138.png)





